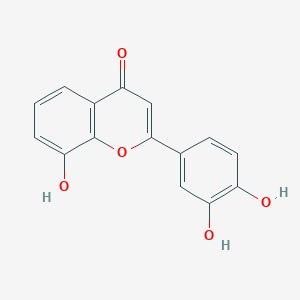

2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3,4-二羟基苯基)-8-羟基-4H-色烯-4-酮是一种复杂的天然有机化合物,属于黄酮类化合物。黄酮类化合物以其多样的生物活性而闻名,并因其潜在的健康益处而被广泛研究。

准备方法

合成路线和反应条件

2-(3,4-二羟基苯基)-8-羟基-4H-色烯-4-酮的合成通常涉及在受控条件下将合适的酚类前体缩合。一种常见的方法是使用3,4-二羟基苯甲醛和8-羟基黄酮作为起始原料。反应通常在碱(如氢氧化钠)和溶剂(如乙醇)存在下进行。将混合物在回流条件下加热以促进缩合反应,从而形成所需的化合物。

工业生产方法

这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,还采用重结晶和色谱等纯化技术以获得适合各种应用的高纯度产品。

化学反应分析

反应类型

2-(3,4-二羟基苯基)-8-羟基-4H-色烯-4-酮经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成醌类化合物,它是各种生化途径中的重要中间体。

还原: 还原反应可以将该化合物转化为相应的二氢衍生物。

取代: 化合物中的羟基可以与各种亲电试剂发生取代反应,从而形成不同的衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 酰氯和卤代烷等亲电试剂可用于取代反应。

主要产物

这些反应形成的主要产物包括醌类化合物、二氢衍生物和各种取代的黄酮类化合物,它们都具有独特的化学和生物学特性。

科学研究应用

Biological Activities

The compound exhibits several significant biological activities:

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies indicate that it can modulate inflammatory pathways, potentially alleviating chronic inflammatory conditions.

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, indicating potential as an anticancer agent.

Applications in Medicine

The therapeutic applications of 2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one are diverse:

- Anti-cancer Research : Investigations into its cytotoxic effects on various cancer cell lines have shown promising results. It appears to inhibit cell proliferation and induce apoptosis in certain types of cancer cells.

- Cardiovascular Health : The compound's antioxidant properties may contribute to cardiovascular health by reducing oxidative stress and inflammation associated with heart diseases.

- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases.

Case Studies

Several studies have documented the effects and applications of this compound:

- Study on Antioxidant Activity :

-

Anti-inflammatory Study :

- Research demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent in chronic diseases such as arthritis.

-

Cytotoxicity Evaluation :

- A study assessed the cytotoxic effects on human breast cancer cell lines (MCF-7) and found that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

作用机制

2-(3,4-二羟基苯基)-8-羟基-4H-色烯-4-酮的作用机制涉及它与各种分子靶点和途径的相互作用:

抗氧化活性: 该化合物清除自由基和活性氧物质,从而保护细胞免受氧化损伤。

酶抑制: 它抑制环氧合酶和脂氧合酶等酶,这些酶参与炎症过程。

信号转导: 该化合物调节与细胞增殖和凋亡相关的信号通路,有助于其抗癌作用。

相似化合物的比较

类似化合物

槲皮素: 另一种具有类似抗氧化和抗炎特性的黄酮类化合物。

山奈酚: 以其抗癌和心脏保护作用而闻名。

杨梅素: 表现出强抗氧化活性,并具有潜在的神经保护作用。

独特性

2-(3,4-二羟基苯基)-8-羟基-4H-色烯-4-酮由于其特定的羟基化模式以及同时存在邻苯二酚和色烯酮部分而具有独特性。这种独特的结构有助于其独特的化学反应性和生物活性,使其区别于其他黄酮类化合物。

生物活性

2-(3,4-dihydroxyphenyl)-8-hydroxy-4H-chromen-4-one, commonly referred to as a flavonoid compound, is recognized for its significant biological activities. This compound features a unique chromen-4-one structure with multiple hydroxyl groups that enhance its biological efficacy. It has garnered interest in various fields, including pharmacology and nutrition, due to its antioxidant and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O6. Its structure includes a chromone backbone, which is essential for its biological activity. The presence of hydroxyl groups contributes to its ability to scavenge free radicals and modulate various biochemical pathways.

Antioxidant Properties

This compound exhibits potent antioxidant activity. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest that it may play a role in managing inflammatory conditions .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. This mechanism contributes to its ability to inhibit tumor growth .

Case Studies and Experimental Data

- Antioxidant Activity Assessment : In vitro studies demonstrated that the compound significantly reduced malondialdehyde (MDA) levels in treated cells, indicating decreased lipid peroxidation. The compound's ability to increase superoxide dismutase (SOD) activity further supports its antioxidant capacity.

- Anti-inflammatory Mechanisms : A study showed that treatment with this compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .

- Cancer Cell Studies : In a recent experiment involving breast cancer cell lines, the compound was found to significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other flavonoids to highlight its unique features:

| Compound Name | Structure Type | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Potential |

|---|---|---|---|---|

| This compound | Flavonoid | High | Moderate | High |

| Luteolin | Flavonoid | Moderate | High | Moderate |

| Quercetin | Flavonoid | High | High | High |

属性

CAS 编号 |

744252-67-3 |

|---|---|

分子式 |

C15H10O5 |

分子量 |

270.24 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)-8-hydroxychromen-4-one |

InChI |

InChI=1S/C15H10O5/c16-10-5-4-8(6-13(10)19)14-7-12(18)9-2-1-3-11(17)15(9)20-14/h1-7,16-17,19H |

InChI 键 |

JLIZJXVGQAXZGF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)O)OC(=CC2=O)C3=CC(=C(C=C3)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。